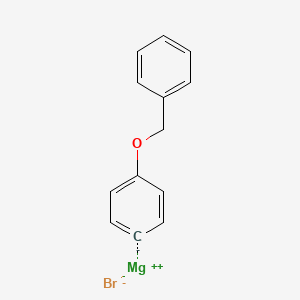
4-BENZYLOXYPHENYL MAGNESIUM BROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyloxyphenyl magnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C13H11BrMgO and a molecular weight of 287.43 g/mol .
準備方法
4-Benzyloxyphenyl magnesium bromide is typically prepared through a Grignard reaction. The synthetic route involves the reaction of 4-benzyloxybromobenzene with magnesium in the presence of anhydrous tetrahydrofuran (THF) as a solvent . The reaction conditions require an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
化学反応の分析
4-Benzyloxyphenyl magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by another group.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include anhydrous solvents like THF, and the reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen . Major products formed from these reactions include secondary and tertiary alcohols, depending on the carbonyl compound used .
科学的研究の応用
4-Benzyloxyphenyl magnesium bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of intermediates for drug development.
作用機序
The mechanism of action of 4-benzyloxyphenyl magnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms, such as those in carbonyl groups. The magnesium bromide group acts as a nucleophile, attacking the electrophilic carbon and forming a new carbon-carbon bond .
類似化合物との比較
4-Benzyloxyphenyl magnesium bromide can be compared with other Grignard reagents such as:
- 4-Methoxyphenyl magnesium bromide
- 4-Fluorophenyl magnesium bromide
- 4-Chlorophenyl magnesium bromide
These compounds share similar reactivity patterns but differ in the substituents on the aromatic ring, which can influence their reactivity and the types of products formed .
特性
CAS番号 |
120186-59-6 |
|---|---|
分子式 |
C13H11BrMgO |
分子量 |
287.43 g/mol |
IUPAC名 |
magnesium;phenylmethoxybenzene;bromide |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |
InChIキー |
VMPINCGEFWWFMA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


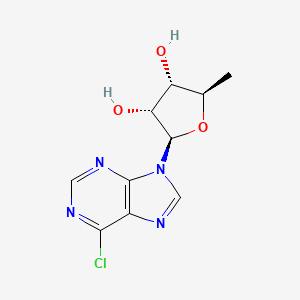
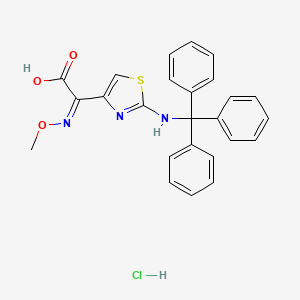

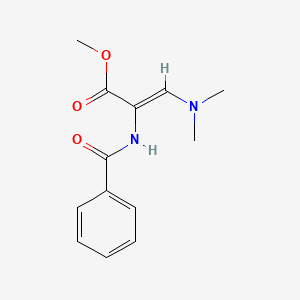

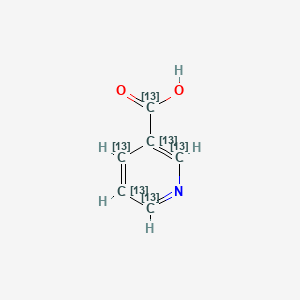
![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)
